Tert-butyl 2-hydroxypyrrolidine-1-carboxylate

Overview

Description

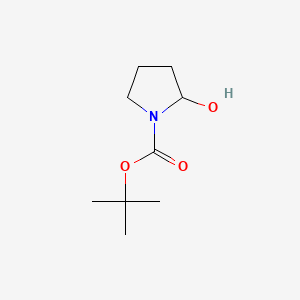

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 . The compound is typically stored in a sealed, dry environment at 2-8°C . It is available in liquid, solid, or semi-solid form .

Synthesis Analysis

The synthesis of Tert-butyl 2-hydroxypyrrolidine-1-carboxylate can be achieved through several methods. One method involves the use of Schwartz’s reagent in tetrahydrofuran at 20°C for 1 hour under an inert atmosphere . Another method involves the use of sodium bis(2-methoxyethoxy)aluminium dihydride in dichloromethane and toluene at -78°C for 2 hours .Molecular Structure Analysis

The InChI code for Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate has a molecular weight of 187.24 . It is typically stored in a sealed, dry environment at 2-8°C . The compound is available in liquid, solid, or semi-solid form .Scientific Research Applications

Organic Synthesis

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate: is widely used in organic synthesis as a building block for the construction of more complex molecules. Its tert-butyl group serves as a protective group for the carboxylate, making it resistant to various conditions that might otherwise cause degradation. This compound is particularly useful in the synthesis of gamma-aminobutyric acid (GABA) analogs, which are of interest in neuroscience research .

Medicinal Chemistry

In medicinal chemistry, this compound finds application in the design of pharmaceuticals. The pyrrolidine ring present in Tert-butyl 2-hydroxypyrrolidine-1-carboxylate is a common motif in many drugs and can enhance the molecule’s ability to interact with biological targets. It’s also used in the synthesis of beta-aryl-GABA analogs through Heck arylation, which are explored for their potential therapeutic effects .

Material Science

The tert-butyl group’s unique reactivity pattern is exploited in material science. It can be used to modify the surface properties of materials or to create polymers with specific characteristics. The bulky nature of the tert-butyl group can influence the physical properties of the resultant material, such as its solubility and thermal stability .

Chemical Synthesis

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate: is utilized in chemical synthesis for the preparation of various organic compounds. Its stability under different chemical conditions allows for its use in multi-step synthetic processes. It can act as an intermediate in the synthesis of complex molecules used in different industrial applications .

Chromatography

In chromatography, this compound can be used as a standard or reference material due to its well-defined physical and chemical properties. It helps in the calibration of equipment and in the development of analytical methods for the detection and quantification of similar compounds .

Biochemistry Research

In biochemistry, the tert-butyl group’s role in biosynthetic and biodegradation pathways is of interest. Researchers study how such groups are added or removed in natural processes, and Tert-butyl 2-hydroxypyrrolidine-1-carboxylate can serve as a model compound in these studies .

Environmental Chemistry

This compound’s behavior in the environment, including its degradation and interaction with other chemicals, is studied within environmental chemistry. It can be used to understand the fate of similar compounds in nature and to develop strategies for environmental remediation .

Safety And Hazards

properties

IUPAC Name |

tert-butyl 2-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h7,11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYWPLSBEHXOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10518803 | |

| Record name | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxypyrrolidine-1-carboxylate | |

CAS RN |

84766-91-6 | |

| Record name | 1,1-Dimethylethyl 2-hydroxy-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84766-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10518803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)